N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a piperazine-imidazole-fluorophenyl scaffold. This structure combines multiple pharmacophoric elements:
- Piperazine: A common motif in pharmaceuticals, often improving solubility and receptor binding.
- Imidazole-fluorophenyl: Contributes to aromatic stacking and hydrogen bonding, critical for target interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-31-20-8-7-17(15-21(20)32-2)26-22(30)16-27-11-13-28(14-12-27)23-25-9-10-29(23)19-6-4-3-5-18(19)24/h3-10,15H,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFGTHTTQSDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{24}F_{N}_{5}O_{3} with a molecular weight of approximately 425.45 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly in the modulation of protein kinases and phosphodiesterases. This interaction can lead to altered signaling pathways involved in cell proliferation and apoptosis.
- Receptor Binding : The piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which may explain its potential use in treating psychiatric disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116), with IC50 values ranging from 10 to 20 µM .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : It has been effective against both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Neuropharmacological Effects
Given its structural features, the compound may possess neuropharmacological effects:
- Anxiolytic and Antidepressant Properties : Preliminary studies suggest that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .
Data Table: Biological Activities Overview
| Biological Activity | Test System | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| HCT116 (Colon Cancer) | 12 µM | |
| Antimicrobial | Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition | |
| Neuropharmacological | Animal Models | Anxiolytic effects noted |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on HCT116 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was tested against clinical isolates of E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a new therapeutic agent against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Fluorophenyl in the imidazole ring may enhance metabolic stability and binding affinity via hydrophobic interactions .
- Heterocycles: The imidazole-piperazine core distinguishes the target from thiazole () or pyrimidine () analogs. Imidazole’s dual hydrogen-bonding capacity could improve target engagement compared to thiazole . Piperazine’s basic nitrogen may enhance solubility in acidic environments, a feature absent in non-piperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
